molecular formula C12H20N2O B3170061 N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine CAS No. 939899-74-8

N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine

Cat. No.: B3170061
CAS No.: 939899-74-8
M. Wt: 208.3 g/mol
InChI Key: BSWQPTOBWCHTMP-UHFFFAOYSA-N
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Description

N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine is an organic compound featuring a pyridine ring substituted with methoxy (4-position) and methyl groups (3- and 5-positions). A propan-1-amine chain is attached via a methylene bridge at the pyridine’s 2-position. It is often utilized as a hydrochloride or dihydrochloride salt (e.g., CAS 1158429-31-2) to enhance solubility and stability for laboratory applications .

Properties

IUPAC Name

N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-5-6-13-8-11-10(3)12(15-4)9(2)7-14-11/h7,13H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWQPTOBWCHTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=NC=C(C(=C1C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Structural Features

The compound features a pyridine ring substituted with methoxy and dimethyl groups, along with a propylamine group. This unique structure contributes to its diverse chemical reactivity and biological interactions.

Chemistry

N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with tailored properties.

Reaction Types

Reaction TypeDescription
Oxidation Can yield N-oxides and other oxidized derivatives.
Reduction Converts the compound into reduced forms using agents like lithium aluminum hydride.
Substitution Methoxy and dimethyl groups can be replaced with other functional groups under specific conditions.

Biology

Research into the biological activity of this compound has identified potential interactions with various biomolecules. Studies suggest it may modulate receptor activity or enzyme functions, which can lead to significant biological effects.

Case Study Example

A study investigating the compound's interaction with neurotransmitter receptors indicated that it may have implications in neuropharmacology, potentially influencing mood and cognitive functions.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties. It serves as a precursor in drug development processes aimed at treating conditions such as neurological disorders or metabolic syndromes.

Potential Therapeutic Uses

ConditionPotential Use
Neurological DisordersModulating neurotransmitter systems
Metabolic SyndromesTargeting metabolic pathways

Industry

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Omeprazole and Related Proton Pump Inhibitors (PPIs)

Omeprazole (5-methoxy-2-[(RS)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole) shares the 4-methoxy-3,5-dimethylpyridin-2-ylmethyl moiety with the target compound. However, omeprazole incorporates a sulfinyl benzimidazole core, enabling its role as a proton pump inhibitor (PPI) via covalent binding to gastric H+/K+ ATPase .

Compound Molecular Formula Molecular Weight Key Features References
Target Compound C₁₃H₂₂N₂O 234.33 Propan-1-amine chain, no sulfinyl/benzimidazole
Omeprazole C₁₇H₁₉N₃O₃S 345.41 Sulfinyl benzimidazole core, PPI activity
Esomeprazole (S-isomer) C₁₇H₁₈N₃O₃S (Mg salt trihydrate) 767.18 (Mg salt) Chiral sulfinyl group, enhanced bioavailability

Key Differences :

  • Core Structure : The target compound lacks the sulfinyl-benzimidazole scaffold critical for PPIs’ acid suppression .

Pyridine-Based Amine Derivatives

N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine

This structural isomer replaces the propan-1-amine chain with a branched 2-methylpropan-1-amine . As a dihydrochloride salt (C₁₃H₂₄Cl₂N₂O, MW 295.25), it exhibits higher molecular weight and altered solubility compared to the target compound .

Chloro-Substituted Pyridine Derivatives

Comparison :

  • Substituent Effects : Chloro groups increase electrophilicity, whereas methoxy/methyl groups enhance lipophilicity .
  • Applications : Chloro derivatives are often intermediates in asymmetric synthesis or enzyme inhibitors, contrasting with the target compound’s amine functionality .

Salt Forms and Physicochemical Properties

Compound (Salt Form) Solubility Hazard Class Notes References
Target Compound (HCl) Likely soluble in polar solvents Not specified Discontinued; lab use only
Dihydrochloride Derivative Improved aqueous solubility IRRITANT Higher hygroscopicity
Omeprazole (Free Base) Sparingly soluble in water Non-hazardous Requires alkaline solutions for solubility

Key Insight : Salt formation (e.g., HCl vs. dihydrochloride) modulates solubility and handling requirements, critical for formulation .

Biological Activity

N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine is a chemical compound with a molecular formula of C13H20N2O. This compound features a pyridine ring that is substituted with methoxy and dimethyl groups, along with a propan-1-amine group. Its unique structure lends itself to various biological activities and applications in scientific research.

PropertyValue
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
CAS Number939899-74-8
Chemical StructureChemical Structure

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with propan-1-amine. This reaction is generally conducted under controlled conditions to ensure high purity and yield. Advanced industrial methods may include continuous flow synthesis for improved efficiency and scalability .

This compound interacts with specific molecular targets, potentially modulating receptor or enzyme activity. The precise mechanisms remain under investigation, but its structural characteristics suggest interactions with neuroreceptors and enzymes involved in various biological pathways .

Therapeutic Applications

Research indicates potential therapeutic properties for this compound, particularly in the fields of neurology and pharmacology. It has been explored for:

1. Neuroprotective Effects : Studies suggest that compounds with similar structures may exhibit neuroprotective properties by modulating inflammatory pathways, such as the NLRP3 inflammasome activation associated with neurodegenerative diseases .

2. Antioxidant Activity : The presence of methoxy and dimethyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity .

3. Drug Development : As a building block in medicinal chemistry, it serves as a precursor for synthesizing more complex molecules that could have enhanced biological activity .

1. Neuroinflammation and NLRP3 Activation

In a study examining the role of NLRP3 inflammasome in neuroinflammation, compounds similar to this compound were shown to inhibit the formation of pro-inflammatory complexes, thereby reducing oxidative stress and neuronal damage .

2. Cancer Research

In vitro assays demonstrated that derivatives of this compound can inhibit cell proliferation in cancer cell lines by targeting specific pathways involved in cell cycle regulation . This highlights its potential as a lead compound for developing novel anticancer therapies.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure CharacteristicsBiological Activity
OmeprazoleProton pump inhibitorGastroprotective
EsomeprazoleEnantiomer of omeprazoleEnhanced bioavailability
LansoprazoleRelated structureProton pump inhibition

N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amines' unique substitution pattern on the pyridine ring distinguishes it from these compounds, potentially leading to distinct pharmacological profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine
Reactant of Route 2
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N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine

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